molecular formula C6H11FO5 B12280240 6-Deoxy-6-fluoro-beta-D-glucopyranose CAS No. 62182-13-2

6-Deoxy-6-fluoro-beta-D-glucopyranose

Cat. No.: B12280240
CAS No.: 62182-13-2
M. Wt: 182.15 g/mol
InChI Key: SHFYXYMHVMDNPY-VFUOTHLCSA-N
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Preparation Methods

The synthesis of 6-Deoxy-6-fluoro-beta-D-glucopyranose typically involves the fluorination of glucose derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the sixth position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Deoxy-6-fluoro-beta-D-glucopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Deoxy-6-fluoro-beta-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxy-6-fluoro-beta-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the compound’s binding affinity and reactivity, altering the pathways in which it participates .

Comparison with Similar Compounds

6-Deoxy-6-fluoro-beta-D-glucopyranose can be compared with other fluorinated sugars like 2-deoxy-2-fluoro-D-glucose and 6-deoxy-6-chloro-D-glucopyranose. While all these compounds share the common feature of halogen substitution, this compound is unique due to its specific substitution pattern and the resulting chemical and biological properties .

Similar Compounds

Properties

CAS No.

62182-13-2

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2R,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

SHFYXYMHVMDNPY-VFUOTHLCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)F

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)F

Origin of Product

United States

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